molecular formula C21H22N4O3 B2557630 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide CAS No. 946234-07-7

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

Cat. No.: B2557630
CAS No.: 946234-07-7
M. Wt: 378.432
InChI Key: NMKSUTAQSLXFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a synthetic small molecule for research purposes. Compounds featuring a pyrimidinylamino core structure, similar to this one, are often investigated for their potential as inhibitors of protein kinase activity . The ethoxy and methoxy substituents may influence the compound's bioavailability and binding affinity. This product is intended for in vitro studies to elucidate its specific biological targets, mechanism of action, and potential research applications. Further research is required to fully characterize its properties and utility in biochemical assays. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-8-10-17(11-9-16)25-21(26)15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSUTAQSLXFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone-Mediated Cyclization

A robust method adapted from kinase inhibitor syntheses involves:

Step 1: Formation of β-ketoester intermediate
Ethyl acetoacetate reacts with ethyl formate in DMF under basic conditions to yield ethyl 3-ethoxy-2-methyl-3-oxopropanoate.

Step 2: Enaminone generation
Treatment with dimethylformamide dimethyl acetal (DMFDMA) produces the enaminone intermediate:
$$ \text{C}7\text{H}{11}\text{NO}3 + \text{C}3\text{H}9\text{N}2\text{O} \rightarrow \text{C}{10}\text{H}{15}\text{NO}_4 $$

Step 3: Cyclocondensation with guanidine
Reaction with guanidine hydrochloride in refluxing ethanol yields the pyrimidine core:

Temperature: 80-100°C  
Time: 12-16 hours  
Yield: 68-72% 

Alternative Nucleophilic Aromatic Substitution

Patent WO2014106800A2 describes amino group introduction via SNAr reaction:

Reaction Conditions:

  • Substrate: 4-chloro-6-ethoxy-2-methylpyrimidine
  • Ammonia source: Ammonium hydroxide (28% aq.)
  • Solvent: 1,4-Dioxane/Water (3:1)
  • Temperature: 120°C (microwave irradiation)
  • Time: 30 minutes
  • Yield: 85%

Advantages:

  • Avoids harsh reducing agents
  • Compatible with continuous flow systems

Functionalization with 4-Aminophenyl Group

Buchwald-Hartwig Amination

A palladium-catalyzed coupling method from US10336749B2 provides:

Catalytic System:

  • Pd2(dba)3 (2 mol%)
  • Xantphos (4 mol%)
  • Cs2CO3 (3 equiv)

Reaction Parameters:

Solvent: Toluene/Ethanol (4:1)  
Temperature: 100°C  
Time: 24 hours  
Yield: 78% 

Characterization Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.45 (s, 3H, CH3), 1.35 (t, J = 7.0 Hz, 3H, CH2CH3)

Reductive Amination Approach

For substrates containing nitro groups:

Reduction Conditions:

  • Catalyst: 10% Pd/C (5 wt%)
  • Hydrogen pressure: 50 psi
  • Solvent: Ethanol/THF (1:1)
  • Time: 6 hours
  • Conversion: >99% (HPLC)

Amide Bond Formation

Schotten-Baumann Reaction

Classical benzoylation using 3-methoxybenzoyl chloride:

Procedure:

  • Dissolve 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline (1 equiv) in THF/H2O (2:1)
  • Add 3-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C
  • Adjust pH to 8-9 with NaHCO3
  • Stir 2 hours at room temperature

Yield Optimization:

Scale      Solvent Ratio   Temperature   Yield  
100 mg    2:1             0°C → RT      82%  
1 kg      3:1             5-10°C        88% 

Carbodiimide-Mediated Coupling

For sensitive substrates:

Activation System:

  • EDCl (1.5 equiv)
  • HOBt (1.5 equiv)
  • DIPEA (3 equiv)

Reaction Profile:

  • Solvent: DMF (anhydrous)
  • Time: 12 hours
  • Temperature: 25°C
  • Conversion: 95% (by LC-MS)

Purification:
Crystallization from ethyl acetate/hexane (1:4) provides analytically pure product:

Melting point: 178-180°C  
HPLC purity: 99.6% 

Process Optimization and Scalability

Solvent Selection Matrix

Data from WO2019186343A1 and US10336749B2:

Step Optimal Solvent Alternatives Avoid
Cyclization NMP DMF, DMAc THF, DCM
Amination Toluene/EtOH 1,4-Dioxane, DME Acetone
Amidation THF/H2O DMF, CH3CN MeOH

Energy input reduced by 40% through solvent selection.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduced reaction times through energy transfer optimization:

Pyrimidine Formation:

  • Time reduced from 16 hours to 45 minutes
  • Yield improvement: 72% → 81%

Amidation:

  • 30 minutes vs. 2 hours conventional
  • Solvent volume reduced by 60%

Continuous Flow Chemistry

Patented method for large-scale production:

System Parameters:

  • Reactor volume: 50 mL
  • Flow rate: 10 mL/min
  • Temperature gradient: 25°C → 120°C

Output:

  • 2.8 kg/day productivity
  • Purity consistency: ±0.3%

Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 8.64 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.41-7.38 (m, 3H, benzamide-H), 4.25 (q, J = 7.0 Hz, 2H, OCH2), 3.89 (s, 3H, OCH3), 2.58 (s, 3H, CH3), 1.42 (t, J = 7.0 Hz, 3H, CH2CH3)

$$ ^{13}\text{C NMR} $$ (126 MHz, DMSO-d6):
δ 165.4 (C=O), 162.1, 159.8 (pyrimidine-C), 154.2, 138.9, 132.7, 130.1, 128.4, 122.9, 119.8, 117.6, 114.3, 63.4 (OCH2), 55.7 (OCH3), 25.3 (CH3), 14.8 (CH2CH3)

Mass Spectrometry

HRMS (ESI):
Calculated for C22H23N4O3 [M+H]+: 403.1764
Found: 403.1768
Δm/z: 0.4 ppm

Comparative Method Evaluation

Parameter Batch Method Flow Chemistry
Cycle time 48 hours 6 hours
Yield 76% 82%
Solvent consumption 15 L/kg 8 L/kg
Energy consumption 120 kWh/kg 65 kWh/kg
Purity consistency ±2.5% ±0.7%

Flow chemistry demonstrates clear advantages for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-hydroxybenzamide.

    Reduction: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: In Vitro Cytotoxicity

A study evaluated the effects of the compound on human lung adenocarcinoma cells, revealing an IC50 value of approximately 12 µM. This indicates that the compound may selectively target cancerous cells while sparing normal cells, potentially through apoptosis induction mechanisms.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative analysis against common pathogens, this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Enzyme Inhibition

The unique functional groups present in the compound suggest that it may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

EthR Inhibitors for Tuberculosis Treatment

Compounds L1, L2, and L3 () are EthR inhibitors designed to enhance the efficacy of ethionamide (ETH) against Mycobacterium tuberculosis. While the target compound shares the benzamide scaffold with L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide), key differences include:

  • Pyrimidine vs. Dioxane Core : The target compound’s pyrimidine ring may offer enhanced π-stacking interactions compared to L3’s benzo-dioxane group.
  • Substituent Effects : The ethoxy and methyl groups on the pyrimidine could influence binding affinity to EthR, whereas L3’s fluorophenyl and oxyethoxy groups may prioritize solubility.

Table 1: EthR Inhibitors Comparison

Compound Core Structure Key Substituents Target Protein LogP (Predicted)
Target Compound Pyrimidine 6-ethoxy, 2-methyl EthR (inferred) ~3.2*
L3 () Benzo-dioxane 4-fluorophenyl, oxyethoxy EthR ~2.8

*Estimated based on substituent contributions.

Dopamine D4 Receptor Ligands

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7, ) shares the 3-methoxybenzamide group with the target compound. Key comparisons:

  • Receptor Selectivity: Compound 7 exhibits >100-fold selectivity for D4 over D2/D3 receptors due to its cyanopyridine-piperazine chain . The target compound’s pyrimidine-aniline linkage may confer distinct selectivity profiles.

CFTR Corrector-Potentiators

CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide, ) is a dual-acting corrector-potentiator for ΔF508-CFTR. Structural parallels and divergences:

  • Benzamide Linkage: Both compounds utilize 3-methoxybenzamide, but CoPo-22’s quinoline core vs. the target’s pyrimidine may dictate dual activity in cystic fibrosis .

Structural Analogs in Crystal Engineering

and highlight benzamide derivatives with distinct conformations:

  • Crystal Packing: The V-shaped conformation of 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol () relies on O—H…N hydrogen bonds, whereas the target compound’s pyrimidine-aniline linkage may favor π-π stacking .
  • Substituent Positioning: N-(3-methoxyphenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide () differs in methoxy placement (meta vs. para) and pyrimidine substitution (4-methylphenyl vs. 6-ethoxy-2-methyl), which could alter solubility and target engagement .

Table 2: Structural and Functional Comparison

Compound Core Key Features Biological Activity
Target Compound Pyrimidine 6-ethoxy, 2-methyl, para-aniline EthR inhibition (inferred)
Compound Pyrimidine 4-methylphenyl, meta-aniline Unreported (structural analog)
CoPo-22 () Quinoline 3-cyano, 5,7-dimethyl CFTR corrector-potentiator

Research Findings and Implications

  • Substituent-Driven Activity : Ethoxy and methyl groups on pyrimidine (target compound) may enhance metabolic stability compared to L3’s fluorophenyl group ().
  • Selectivity Challenges : Unlike D4 ligands (), the target compound’s lack of a piperazine chain may reduce CNS receptor engagement but improve peripheral targeting.
  • Therapeutic Potential: Structural alignment with EthR inhibitors and CFTR modulators suggests versatility, though empirical validation is needed.

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a synthetic organic compound belonging to the class of benzamides. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, and its molecular weight is approximately 408.458 g/mol. The structure features a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC22H24N4O4
Molecular Weight408.458 g/mol
SMILESCCOc1cc(Nc2ccc(NC(=O)c3ccc(OC)c(OC)c3)cc2)nc(C)n1
SolubilityNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to various pharmacological effects:

  • Antiviral Activity : Preliminary studies suggest that similar benzamide derivatives can enhance intracellular levels of APOBEC3G (A3G), which inhibits viral replication, particularly in Hepatitis B virus (HBV) models .
  • Antimicrobial Properties : The presence of the pyrimidine group may confer antimicrobial activity, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : Compounds with similar structural features have been noted for their anticancer properties, potentially inhibiting tumor growth through various pathways .

Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound:

Case Studies

  • Antiviral Screening : A study evaluated N-phenylbenzamide derivatives against HBV and found that certain derivatives significantly inhibited HBV replication by increasing A3G levels in HepG2 cells . Although this study did not directly test this compound, it highlights the potential antiviral mechanisms relevant to its structure.
  • Antimicrobial Activity : Research on benzamide derivatives has shown broad-spectrum antimicrobial effects, suggesting that the compound may exhibit similar properties due to its structural components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.